5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid
Description
5-Benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound featuring a thienopyridine core fused with a benzoyl group at position 5 and a carboxylic acid moiety at position 2. The thienopyridine scaffold is notable for its pharmacological relevance, particularly in antiplatelet agents like prasugrel and clopidogrel . This compound is primarily used in research settings, with commercial availability noted in specialized catalogs (e.g., CymitQuimica) for synthetic applications .
Properties
IUPAC Name |
5-benzoyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-14(10-4-2-1-3-5-10)16-7-6-12-11(9-16)8-13(20-12)15(18)19/h1-5,8H,6-7,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFBWDLQHRNMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)C(=O)O)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of a benzoyl-substituted thiophene derivative with a pyridine carboxylic acid derivative can be achieved using catalysts and solvents such as acetic acid or sulfuric acid . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Scientific Research Applications
5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Thienopyridine Derivatives with Prodrug Characteristics
- Prasugrel (5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate): Structural Differences: Replaces the benzoyl group with a 2-fluorophenyl-cyclopropylketone moiety and an acetate ester at position 2 instead of carboxylic acid. Functional Impact: Acts as a prodrug requiring hepatic activation to its active metabolite (R-138727), which irreversibly inhibits platelet P2Y12 ADP receptors. Stereochemistry: Contains a chiral center but is administered as a racemate due to rapid interconversion of enantiomers .
| Property | 5-Benzoyl-thieno[3,2-c]pyridine-2-carboxylic Acid | Prasugrel |
|---|---|---|
| Molecular Formula | C₁₆H₁₃NO₃S | C₂₀H₂₀FNO₃S |
| Molecular Weight | ~299.35 g/mol (estimated) | 409.44 g/mol |
| Key Substituents | Benzoyl (C₆H₅CO-), carboxylic acid (-COOH) | 2-fluorophenyl, acetate |
| Pharmacological Role | Research compound | Antiplatelet prodrug |
Simplified Thienopyridine Analogs
- 2-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine: Structural Differences: Lacks both the benzoyl and carboxylic acid groups, featuring only a methyl substituent. Functional Impact: Reduced molecular complexity and polarity, likely altering bioavailability and interaction with biological targets. Serves as a building block in synthesis .
Fmoc-Protected Analog
- 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic Acid: Structural Differences: Replaces benzoyl with a fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis. Functional Impact: The Fmoc group enhances steric bulk and temporary solubility in organic solvents, making it useful in solid-phase synthesis. Commercial pricing data indicate its specialized research applications .
Thiazole-Fused Derivatives
- 2-Methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole: Structural Differences: Incorporates a thiazole ring at position 4 instead of benzoyl.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
